(2-Amino-2-oxoethyl) carbamimidothioate
Description
Properties
Molecular Formula |
C3H7N3OS |
|---|---|
Molecular Weight |
133.18 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) carbamimidothioate |
InChI |
InChI=1S/C3H7N3OS/c4-2(7)1-8-3(5)6/h1H2,(H2,4,7)(H3,5,6) |
InChI Key |
IGJZOYGGYCSJFB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)SC(=N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary synthetic route to this compound involves the thionation of corresponding amide or carbamoyl precursors using Lawesson's reagent. Lawesson's reagent is a well-known thionating agent that converts carbonyl groups (C=O) into thiocarbonyl groups (C=S), a key transformation in the synthesis of carbamimidothioate derivatives.
Detailed Procedures and Yields
The following table summarizes key experimental conditions, yields, and purification methods reported in the literature for the preparation of this compound or closely related analogs:
| Yield (%) | Reaction Conditions | Experimental Details | Reference/Notes |
|---|---|---|---|
| 100 | Lawesson's reagent; tetrahydrofuran; 20°C; 16 h | Compound 386 (21.63 g, 0.124 mol) dissolved in THF (400 mL), Lawesson's reagent (30.13 g, 0.074 mol) added, stirred 16 h, purified by silica gel chromatography (3% MeOH-CH2Cl2 then 2% MeOH-CH2Cl2) | High yield, light green solid product, MS m/e: 135 (M+2-tBu) |
| 78 | Lawesson's reagent; tetrahydrofuran; 20°C; 24 h | Carbamoylmethyl-carbamic acid tert-butyl ester (10.88 g, 62.46 mmol) and Lawesson's reagent (15.66 g, 38.72 mmol) in THF (200 mL), stirred under N2, purified by silica gel chromatography (20% EtOAc/hexanes) | 9.21 g product, 48.41 mmol, IH NMR data provided |
| 60 | Lawesson's reagent; dichloromethane; 20°C; 16 h; inert atmosphere | Glycineamide (740 mg, 4.25 mmol) in dry CH2Cl2 (50 mL), Lawesson's reagent (893 mg, 4.25 mmol) added under N2, stirred 16 h, quenched with NaHCO3, extracted, purified by flash chromatography (hexane/EtOAc 1:1) | 466 mg white solid, 1H and 13C NMR data provided |
| 51 | Lawesson's reagent; tetrahydrofuran; 20°C; inert atmosphere | N-Boc-glycinamide (2.5 g, 14.3 mmol) in anhydrous THF (20 mL), Lawesson's reagent (3.5 g, 8.6 mmol) added under argon, stirred overnight, purified by flash chromatography (EtOAc/CH2Cl2 1/9) | White solid, 1.4 g product |
| 42 | Lawesson's reagent; dichloromethane; 20°C; 12 h | Boc-Gly-NH2 (11 g, 62.9 mmol) in CH2Cl2 (300 mL), Lawesson's reagent (13.2 g, 32.7 mmol) added, stirred 12 h, purified by silica gel chromatography (50% Et2O in hexanes) | 5.0 g product |
These procedures consistently utilize Lawesson's reagent as the thionating agent under mild to moderate temperatures (20°C) in aprotic solvents such as tetrahydrofuran or dichloromethane. Reaction times range from 12 to 24 hours, with inert atmosphere conditions (nitrogen or argon) commonly employed to prevent oxidation or moisture interference.
Analysis of Preparation Methods
Efficiency and Yield
- The highest reported yield (100%) was achieved using tetrahydrofuran as solvent and a 16-hour reaction time with Lawesson's reagent, followed by silica gel chromatography purification.
- Yields typically range from 42% to 78% depending on substrate purity, solvent, reaction time, and purification methods.
- Longer reaction times (up to 24 hours) and inert atmosphere conditions improve product purity and yield.
Solvent and Atmosphere Effects
- Tetrahydrofuran and dichloromethane are the preferred solvents, providing good solubility for reagents and products.
- Inert atmospheres (nitrogen or argon) are critical to avoid side reactions and degradation, especially for sensitive intermediates.
Purification Techniques
- Silica gel chromatography is the standard purification method, often employing gradient elution with methanol/dichloromethane or ethyl acetate/hexanes mixtures.
- Multiple rounds of chromatography may be necessary to achieve high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Thionating Agent | Lawesson's reagent | Essential for C=O to C=S conversion |
| Solvent | Tetrahydrofuran, Dichloromethane | Good solubility, reaction medium |
| Temperature | 20°C | Mild conditions prevent decomposition |
| Reaction Time | 12–24 hours | Longer times improve yield/purity |
| Atmosphere | Nitrogen or Argon | Prevents oxidation/moisture interference |
| Purification Method | Silica gel chromatography | Necessary for product isolation and purity |
| Yield (%) | 42–100% | Dependent on conditions and purification |
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-oxoethyl) carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Hydroxyl derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(2-Amino-2-oxoethyl) carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-2-oxoethyl) carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl Carbamimidothioate
Ethyl carbamimidothioate (ECAT) shares the carbamimidothioate group but substitutes the 2-amino-2-oxoethyl moiety with an ethyl group. ECAT is utilized in [3+3] heterocyclization reactions to form thiopyrimidine derivatives, such as 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones, which are valuable in fluorinated drug development .
Quinoxaline-2,3-diylbis(methylene)dicarbamimidothioate Dihydrobromide
This dimeric analogue incorporates two carbamimidothioate groups bridged by a quinoxaline ring. Its sulfur-selenium hybrid counterpart (quinoxaline-isoselenourea) exhibits enhanced redox-modulating properties, highlighting the role of chalcogen substitution in tuning biological activity .
N-(2-Amino-2-oxoethyl)-2-propenamide
Replacing the carbamimidothioate group with an acrylamide results in this analogue. The acrylamide group introduces electrophilic reactivity, making it suitable for polymerizable monomers or covalent inhibitors, distinct from the nucleophilic thiol-based reactivity of carbamimidothioates .
Carbonic Anhydrase (CA) Inhibition
Alkyl/benzyl carbamimidothioates demonstrate inhibitory activity against human CA isoforms (hCA I, II, VII) and bacterial β-CAs (e.g., Mycobacterium smegmatis CA). Key findings include:
- Chain Length Dependence : Heptyl-substituted carbamimidothioates exhibit 34-fold higher potency against hCA II compared to methyl analogues, attributed to enhanced hydrophobic interactions .
- Target Specificity : Allylic carbamimidothioates show high selectivity for hCA I but poor activity against bacterial β-CAs, underscoring divergent binding mechanisms between α- and β-CA isoforms .
Antiviral Activity
(2-Amino-2-oxoethyl) carbamimidothioate derivatives, such as 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, inhibit HIV-1 integrase and HCV replication. The thiouracil scaffold, formed via cycloaddition reactions involving carbamimidothioates, is critical for binding viral enzymes .
Physicochemical and Structural Properties
Reactivity and Stability
The carbamimidothioate group in this compound exhibits a planar geometry with double-bond character at the N2−C11 bond, as confirmed by X-ray crystallography and CSD database analysis. Protonation at the N1 atom enhances solubility and stability in acidic conditions, critical for drug formulation . In contrast, ECAT’s simpler structure lacks this protonation site, limiting its stability under similar conditions .
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